molecular formula C18H19Na2O8P B11934320 Zybrestat

Zybrestat

Cat. No.: B11934320
M. Wt: 440.3 g/mol
InChI Key: VXNQMUVMEIGUJW-XNOMRPDFSA-L
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Description

Zybrestat, also known as combretastatin A4 phosphate, is a vascular disrupting agent (VDA) primarily used in cancer therapy. It is a synthetic prodrug that is converted to combretastatin inside endothelial cells. Originally derived from the root bark of the South African Bushwillow tree (Combretum caffrum), this compound targets the established blood vessel network within tumors, causing rapid collapse and necrosis of the tumor’s vascular structure .

Preparation Methods

The synthesis of Zybrestat involves the conversion of combretastatin A4 to its phosphate form. One synthetic route starts with tris(hydroxymethyl)aminomethane and [2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy]phosphonic acid . The reaction conditions typically involve phosphorylation reactions under controlled conditions to ensure the stability and solubility of the final product. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and stringent quality control measures .

Chemical Reactions Analysis

Zybrestat undergoes several types of chemical reactions, including:

    Oxidation: Combretastatin A4 can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert combretastatin A4 to its more active forms.

    Substitution: Substitution reactions can modify the functional groups on the combretastatin molecule to enhance its efficacy. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

Zybrestat has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study vascular disrupting agents and their chemical properties.

    Biology: Investigated for its effects on endothelial cells and tumor vasculature.

    Medicine: Primarily used in oncology for the treatment of anaplastic thyroid cancer and other solid tumors. .

    Industry: Employed in the development of new cancer therapies and drug delivery systems.

Mechanism of Action

Zybrestat exerts its effects through a dual mechanism of action:

    Tubulin Depolymerization: It acts at the colchicine-binding site of the beta-subunit of endothelial tubulin, disrupting the endothelial cytoskeleton and causing shape changes in the cells. This decreases the size of the blood vessel lumen, leading to decreased blood flow and thrombosis.

    Cell Junction Disruption: It disrupts the VE-cadherin/beta-catenin complex, interfering with cell-cell contact and increasing vascular permeability.

Comparison with Similar Compounds

Zybrestat is similar to other vascular disrupting agents like resveratrol, which also targets endothelial cells and disrupts blood vessel formation. this compound is unique in its dual mechanism of action and its specific targeting of established tumor vasculature. Other similar compounds include:

This compound’s unique ability to target both tubulin and cell junctions makes it a promising candidate for cancer therapy, particularly in tumors with well-established blood vessels.

Properties

Molecular Formula

C18H19Na2O8P

Molecular Weight

440.3 g/mol

IUPAC Name

disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

InChI

InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2/b6-5-;;

InChI Key

VXNQMUVMEIGUJW-XNOMRPDFSA-L

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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